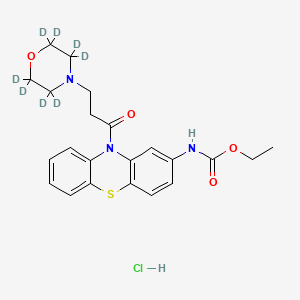

Otilonium-d4 (bromide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

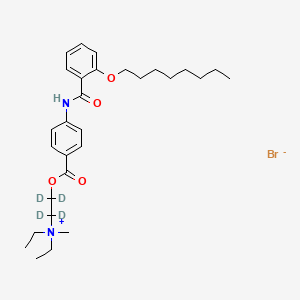

Otilonium-d4 (bromure) est une forme deutérée du bromure d'otilonium, un composé d'ammonium quaternaire. Il est principalement utilisé comme antispasmodique pour soulager les douleurs spasmodiques dans le tractus gastro-intestinal, en particulier dans des conditions comme le syndrome du côlon irritable (SCI). Le composé agit en relaxant les muscles lisses des intestins, ce qui soulage les crampes et réduit la douleur .

Méthodes De Préparation

La synthèse de l'otilonium-d4 (bromure) implique plusieurs étapes :

Matériaux de départ : La synthèse commence avec l'acide o-octanoxybenzoïque et le chloroformiate.

Réaction de condensation : Le produit de la première étape subit une condensation avec l'acide p-aminobenzoïque pour former l'acide 4-(2-octanoxybenzoylamino)benzoïque.

Formation d'un intermédiaire : Cet intermédiaire réagit avec le chlorure de diéthylaminoéthyle pour produire la N,N-diéthyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]éthylamine.

Étape finale : Le produit final, l'otilonium-d4 (bromure), est obtenu en faisant réagir l'intermédiaire avec le bromométhane.

Analyse Des Réactions Chimiques

L'otilonium-d4 (bromure) subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins courantes pour ce composé en raison de sa structure d'ammonium quaternaire stable.

Réactions de substitution : L'ion bromure peut être substitué par d'autres anions dans des conditions appropriées.

Réactifs et conditions courants : Les réactifs typiques incluent le bromométhane pour la substitution finale du bromure, et les réactions sont généralement réalisées sous des températures et des pressions contrôlées afin de garantir un rendement et une pureté élevés.

Produits principaux : Le produit principal est l'otilonium-d4 (bromure), avec des sous-produits minimes en raison de la spécificité des réactions impliquées.

Applications de la recherche scientifique

L'otilonium-d4 (bromure) a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour étudier le comportement des composés d'ammonium quaternaires.

Biologie : Le composé est utilisé pour étudier les mécanismes de relaxation musculaire et les interactions des neurotransmetteurs dans le tractus gastro-intestinal.

Médecine : L'otilonium-d4 (bromure) est étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles gastro-intestinaux comme le SCI et son rôle dans la réduction de la douleur abdominale et des crampes

Mécanisme d'action

L'otilonium-d4 (bromure) exerce ses effets en bloquant les canaux calciques dans les muscles lisses du tractus gastro-intestinal. Cette action empêche l'afflux d'ions calcium, qui sont nécessaires à la contraction musculaire. En inhibant l'entrée du calcium, le composé relaxe les muscles lisses, réduisant ainsi les spasmes et soulageant la douleur. De plus, il interagit avec les récepteurs muscariniques et tachykinines, contribuant davantage à ses effets antispasmodiques .

Applications De Recherche Scientifique

Otilonium-d4 (bromide) has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of quaternary ammonium compounds.

Biology: The compound is used to investigate the mechanisms of muscle relaxation and neurotransmitter interactions in the gastrointestinal tract.

Medicine: Otilonium-d4 (bromide) is studied for its potential therapeutic effects in treating gastrointestinal disorders like IBS and its role in reducing abdominal pain and cramps

Mécanisme D'action

Otilonium-d4 (bromide) exerts its effects by blocking calcium channels in the smooth muscles of the gastrointestinal tract. This action prevents the influx of calcium ions, which are necessary for muscle contraction. By inhibiting calcium entry, the compound relaxes the smooth muscles, thereby reducing spasms and alleviating pain. Additionally, it interacts with muscarinic and tachykinin receptors, further contributing to its antispasmodic effects .

Comparaison Avec Des Composés Similaires

L'otilonium-d4 (bromure) est comparé à d'autres agents antispasmodiques comme le bromure de pinaverium et la mébévérine :

Bromure de pinaverium : Les deux composés sont utilisés pour traiter le SCI, mais l'otilonium-d4 (bromure) a un effet plus localisé dans le tractus gastro-intestinal, ce qui réduit les effets secondaires systémiques.

Composés similaires

- Bromure de pinaverium

- Mébévérine

- Butylbromure d'hyoscine

- Dicyclomine

Ces composés partagent des utilisations thérapeutiques similaires mais diffèrent par leurs mécanismes d'action et leurs propriétés pharmacocinétiques .

Propriétés

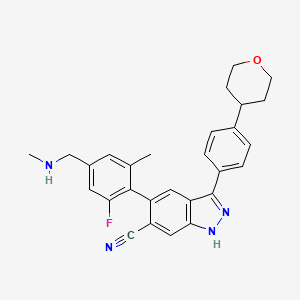

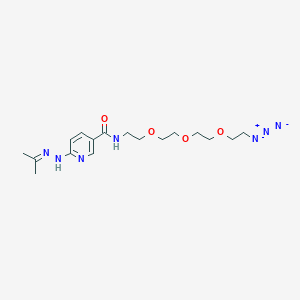

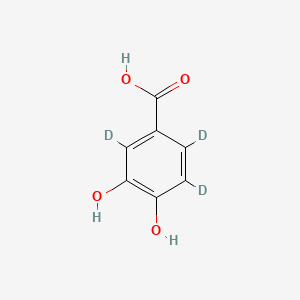

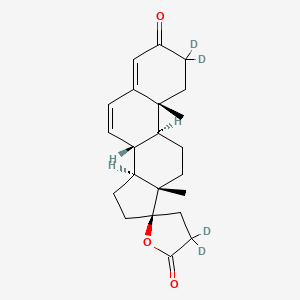

Formule moléculaire |

C29H43BrN2O4 |

|---|---|

Poids moléculaire |

567.6 g/mol |

Nom IUPAC |

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide |

InChI |

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2; |

Clé InChI |

VWZPIJGXYWHBOW-XHNQVTAOSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-] |

SMILES canonique |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)

![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)